Vasorelaxant Potency vs. Hydralazine
While 3-Hydrazino-s-triazolo[3,4-a]phthalazine itself has been identified as a metabolite of the antihypertensive drug hydralazine, key structural analogs within this series exhibit dramatically different potencies. Specifically, the closely related metabolite 9-hydroxy-3-methyl-s-triazolo-(3,4-a)phthalazine was found to be 5-fold more potent than hydralazine, and the acetone hydrazone derivative (HP-AH) was 10-fold more potent than hydralazine, in inhibiting potassium-induced vasoconstriction in the isolated, perfused mesenteric arterial bed of the rat [1]. This demonstrates that even minor modifications to the triazolophthalazine scaffold can yield an order-of-magnitude improvement in functional vasorelaxant efficacy compared to the clinically used parent molecule.
| Evidence Dimension | Inhibition of Potassium-Induced Vasoconstriction (Relative Potency) |
|---|---|
| Target Compound Data | Not directly quantified; serves as the core scaffold for the active metabolites. |
| Comparator Or Baseline | Hydralazine (1-Hydrazinophthalazine) = 1.0x (baseline); 9-Hydroxy-3-methyl-s-triazolo-(3,4-a)phthalazine = 5x; Acetone Hydrazone (HP-AH) = 10x. |
| Quantified Difference | 5-fold to 10-fold increase in potency for triazolophthalazine metabolites over hydralazine. |
| Conditions | Isolated, perfused mesenteric arterial bed of the rat; potassium-induced vasoconstriction assay. |
Why This Matters
This class-level evidence validates that the triazolophthalazine core is associated with significantly enhanced vasorelaxant potency, justifying the selection of 3-Hydrazino-s-triazolo[3,4-a]phthalazine as a key intermediate for medicinal chemistry programs targeting cardiovascular indications.
- [1] Criscione, L., Eichenberger, K., Hedwall, P. R., & Schmid, K. (1986). Hydralazine and its metabolites: in vitro and in vivo activity in the rat. Journal of Cardiovascular Pharmacology, 8(2), 420-427. PMID: 2422484 View Source
